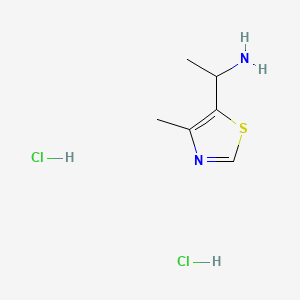

1-(4-Methyl-1,3-thiazol-5-yl)ethan-1-aminedihydrochloride

Description

1-(4-Methyl-1,3-thiazol-5-yl)ethan-1-aminedihydrochloride is a thiazole-derived amine salt characterized by a methyl-substituted thiazole ring linked to an ethylamine backbone, with two hydrochloride counterions. The dihydrochloride form likely enhances solubility and stability compared to freebase analogs, making it suitable for experimental workflows .

Properties

Molecular Formula |

C6H12Cl2N2S |

|---|---|

Molecular Weight |

215.14 g/mol |

IUPAC Name |

1-(4-methyl-1,3-thiazol-5-yl)ethanamine;dihydrochloride |

InChI |

InChI=1S/C6H10N2S.2ClH/c1-4(7)6-5(2)8-3-9-6;;/h3-4H,7H2,1-2H3;2*1H |

InChI Key |

IVPIFYJLJVHGHO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC=N1)C(C)N.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methyl-1,3-thiazol-5-yl)ethan-1-aminedihydrochloride typically involves the reaction of 4-methylthiazole with ethanamine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The resulting compound is then purified and converted into its dihydrochloride salt form for enhanced stability and solubility .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in pharmaceuticals and other industries .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group undergoes nucleophilic substitution under alkaline conditions. For example:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in ethanol under reflux to form N-alkylated derivatives .

-

Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride) in the presence of a base like triethylamine .

Example Reaction:

Schiff Base Formation

The amine reacts with aldehydes or ketones to form imines. This is typically performed in ethanol under acidic or neutral conditions .

Example Reaction:

Oxidation and Reduction

-

Oxidation : The thiazole ring’s sulfur atom oxidizes to sulfoxides or sulfones using hydrogen peroxide (HO) or meta-chloroperbenzoic acid (mCPBA).

-

Reduction : The amine group can be reduced to a secondary amine using sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).

Reaction Conditions Table:

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Oxidation | HO, 60°C | Sulfoxide derivative |

| Reduction | NaBH, MeOH, 25°C | Secondary amine |

Electrophilic Aromatic Substitution

The thiazole ring undergoes electrophilic substitution at the electron-rich C-2 position:

-

Nitration : Nitric acid (HNO) in sulfuric acid introduces a nitro group.

-

Sulfonation : Fuming sulfuric acid adds a sulfonic acid group.

Example Nitration:

Coordination Chemistry

The amine and thiazole nitrogen act as ligands for metal ions (e.g., Cu, Zn) to form coordination complexes. These reactions occur in aqueous or methanolic solutions .

Example Complexation:

Cyclization Reactions

The compound participates in cyclization to form fused heterocycles. For instance, reaction with 2-aminothiophenol yields benzothiazine derivatives via S-alkylation and dehydration .

Key Cyclization Pathway:

-

S-Alkylation : Thiophenol attacks the electrophilic carbon adjacent to the amine.

-

Cyclization : Intramolecular dehydration forms a six-membered ring .

Salt Formation and Acid-Base Reactions

As a dihydrochloride salt, the compound dissociates in aqueous solutions. The free amine (released under basic conditions) reacts with acids to form stable salts (e.g., sulfates, nitrates) .

Scientific Research Applications

1-(4-Methyl-1,3-thiazol-5-yl)ethan-1-aminedihydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(4-Methyl-1,3-thiazol-5-yl)ethan-1-aminedihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s antimicrobial activity is believed to result from its ability to disrupt the cell membrane and inhibit essential enzymes in microbial cells. This leads to the inhibition of cell growth and eventual cell death .

Comparison with Similar Compounds

Key Observations :

- Chain Length : Propylamine derivatives (e.g., ) may exhibit extended conformational flexibility, influencing bioavailability.

- Salt Form: Dihydrochloride salts (e.g., ) generally exhibit higher aqueous solubility than monohydrochloride analogs.

Physicochemical and Functional Properties

Solubility and Stability

- Dihydrochloride Salts : Compounds like [1-(2,5-Dimethyl-1,3-thiazol-4-yl)ethyl]amine dihydrochloride are likely more water-soluble due to ionic interactions, facilitating use in biological assays.

- Hydrochloride Salts: The monohydrochloride form in may require polar aprotic solvents (e.g., DMSO) for dissolution.

- Thermal Stability : Methyl and phenyl substituents (e.g., ) could enhance thermal stability compared to unsubstituted thiazoles.

Spectroscopic Characterization

- Infrared (IR) Spectroscopy : Thiazole C=N and C-S stretches (~1600–1500 cm⁻¹ and ~700–600 cm⁻¹) are consistent across analogs .

- NMR: Methyl groups on the thiazole (δ ~2.5 ppm for CH₃ in ¹H NMR) and aromatic protons (e.g., phenyl in , δ ~7.3 ppm) provide diagnostic signals for structural confirmation .

Biological Activity

1-(4-Methyl-1,3-thiazol-5-yl)ethan-1-aminedihydrochloride is a thiazole-derived compound with potential therapeutic applications in various fields, including medicinal chemistry. This article explores its biological activity, focusing on its antimicrobial, antifungal, and anticancer properties, as well as its interaction with biological targets.

Chemical Structure and Properties

The compound's molecular formula is , and it has a unique thiazole structure characterized by a five-membered ring containing sulfur and nitrogen atoms. The presence of the methyl group at the 4-position enhances its chemical reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C6H10N2S |

| SMILES | CC1=C(SC=N1)C(C)N |

| InChI | InChI=1S/C6H10N2S/c1-4(7)6-5(2)8-3-9-6/h3-4H,7H2,1-2H3 |

| Purity | 95% |

Antimicrobial Activity

Research indicates that compounds containing thiazole moieties exhibit significant antimicrobial properties. For instance, studies have shown that similar thiazole derivatives can inhibit the growth of various bacterial strains. The mechanism often involves interference with cell wall synthesis or disruption of metabolic pathways critical for bacterial survival.

Antifungal Properties

Thiazole derivatives are also recognized for their antifungal activities. The compound's structural characteristics allow it to interact with fungal cell membranes or inhibit specific enzymes involved in fungal metabolism. Preliminary studies suggest that this compound may possess similar antifungal efficacy.

Anticancer Potential

The anticancer activity of thiazole-based compounds has been extensively studied. Notably, the presence of the thiazole ring is crucial for cytotoxic activity against cancer cell lines. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells through various mechanisms:

| Study | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Thiazole Derivative A | Jurkat | 1.61 ± 1.92 |

| Thiazole Derivative B | HT-29 | 1.98 ± 1.22 |

The structure-activity relationship (SAR) analysis indicates that modifications in the phenyl ring significantly affect the compound's cytotoxicity. The presence of electron-donating groups enhances its activity against cancer cells.

The biological activity of this compound may be attributed to its ability to bind to specific proteins involved in signaling pathways related to cell growth and apoptosis. Interaction studies suggest that this compound can modulate enzyme activities or receptor functions, which is critical for its therapeutic potential.

Case Studies

Several case studies have explored the therapeutic applications of thiazole derivatives:

- Anticonvulsant Activity : One study highlighted a related thiazole compound that displayed significant anticonvulsant properties in animal models.

- Antitumor Efficacy : Another study reported that a structurally similar thiazole derivative showed promising results in inhibiting tumor growth in xenograft models.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-(4-Methyl-1,3-thiazol-5-yl)ethan-1-amine dihydrochloride?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions involving thiazole derivatives. For example, chloroacetyl chloride can react with aminothiazole intermediates in the presence of triethylamine (as a base) in dioxane, followed by recrystallization from ethanol-DMF mixtures to purify the product . Characterization should include H/C NMR, HPLC, and mass spectrometry to confirm purity and structure.

Q. Which solvents are optimal for dissolving this compound, and how does solubility impact experimental design?

- Methodological Answer : Polar aprotic solvents like DMSO or DMF are typically effective due to the compound’s ionic dihydrochloride form. Solubility testing should precede biological assays to avoid precipitation. For example, solubility in aqueous buffers (e.g., PBS) can be enhanced via sonication or co-solvents like ethanol, but compatibility with downstream assays (e.g., cell viability) must be validated .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Refer to safety data sheets (SDS) of structurally similar thiazoles, which highlight risks of skin/eye irritation and respiratory sensitization. In case of exposure, rinse thoroughly with water and consult a physician immediately .

Advanced Research Questions

Q. How can researchers design stability studies to evaluate this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability testing by storing the compound at 25°C/60% RH, 40°C/75% RH, and extreme pH (2–9). Monitor degradation via HPLC-MS every 7 days for 4 weeks. For example, related thiazole derivatives show instability in alkaline conditions due to hydrolysis of the amine group . Include control samples with stabilizers (e.g., antioxidants) to assess mitigation strategies.

Q. How should conflicting data in biological activity assays (e.g., cytotoxicity vs. efficacy) be analyzed?

- Methodological Answer : Use dose-response curves to differentiate off-target effects from true activity. For instance, if cytotoxicity occurs at high concentrations (IC > 100 µM), prioritize lower doses for target-specific studies. Validate findings with orthogonal assays (e.g., enzymatic inhibition vs. cell-based assays) and apply statistical models (e.g., ANOVA with post-hoc tests) to resolve discrepancies .

Q. What experimental design strategies optimize synthetic yield while minimizing byproducts?

- Methodological Answer : Employ Design of Experiments (DoE) to test variables like reaction temperature, molar ratios, and catalyst loading. For example, a Central Composite Design (CCD) can identify optimal conditions for aminothiazole intermediate formation, reducing side products like dimerized thiazoles . Response surface methodology (RSM) further refines parameters for scalability.

Q. How can computational frameworks predict the compound’s mechanism of action in biological systems?

- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to simulate interactions with target proteins (e.g., kinases or GPCRs). Validate predictions with mutagenesis studies or competitive binding assays. For instance, thiazole derivatives often bind to ATP pockets in kinases, which can be confirmed via displacement assays using fluorescent ATP analogs .

Q. What strategies validate the compound’s purity when analytical standards are unavailable?

- Methodological Answer : Combine multiple orthogonal techniques:

- Chromatography : Compare retention times in HPLC with structurally analogous thiazoles.

- Spectroscopy : Use H NMR to detect residual solvents (e.g., DMSO) and FT-IR to confirm functional groups.

- Elemental Analysis : Match experimental C/H/N percentages with theoretical values (±0.3% acceptable) .

Contradictions and Resolutions in Existing Evidence

- Synthetic Routes : and describe divergent methods (chloroacetyl chloride vs. oxime-mediated reactions). This may reflect context-dependent efficiency; chloroacetyl chloride is faster but requires stringent pH control, while oxime methods offer better selectivity for sensitive substrates.

- Stability Data : reports instability in hydroxy-substituted thiazoles, whereas suggests robustness for methyl-thiazoles. This discrepancy underscores the need for substituent-specific stability profiling.

Theoretical Frameworks for Research Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.